REACTION_CXSMILES
|
O.[NH2:2][NH2:3].Cl[C:5]1[N:10]=[CH:9][N:8]=[C:7]([N:11]2[CH2:14][CH:13]([OH:15])[CH2:12]2)[CH:6]=1>C(O)C>[NH:2]([C:5]1[N:10]=[CH:9][N:8]=[C:7]([N:11]2[CH2:14][CH:13]([OH:15])[CH2:12]2)[CH:6]=1)[NH2:3] |f:0.1|
|
Name
|
|
Quantity
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27.2 mL
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Type
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reactant
|
Smiles
|
O.NN
|
Name
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|
Quantity
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10.4 g
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Type
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reactant
|
Smiles
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ClC1=CC(=NC=N1)N1CC(C1)O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
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Details
|
The reaction solution is stirred at 80° C. for 16 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
For work-up, the mixture is concentrated under reduced pressure
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Type
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FILTRATION
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Details
|
the precipitate is filtered off
|
Type
|
WASH
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Details
|
washed twice with in each case 10 ml of ethanol
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
N(N)C1=CC(=NC=N1)N1CC(C1)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |